molecular formula C16H10N4O5 B8047670 (1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one

(1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one

Cat. No.: B8047670
M. Wt: 338.27 g/mol
InChI Key: JABZBOSSCDRKEA-VLGSPTGOSA-N
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Description

. It is also referred to as Pigment Orange 5 and is characterized by its vibrant orange color and excellent lightfastness . This compound is commonly used as a pigment in various industries due to its stability and color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one typically involves the reaction of 2,4-dinitrophenylhydrazine with 1,2-dihydronaphthalen-2-one under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which is then subjected to cyclization to form the final product.

Industrial Production Methods

In industrial settings, the production of Pigment Orange 5 involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and reaction time to ensure consistent quality of the pigment. The final product is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Pigment Orange 5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of the nitro groups in the compound can lead to the formation of corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives formed by the reduction of nitro groups.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Pigment Orange 5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pigment Orange 5 primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to the excitation of electrons and the emission of light, which gives it its characteristic orange color. In biological applications, the compound can bind to specific cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Similar Compounds

    Pigment Orange 13: Similar in color but differs in chemical structure and stability.

    Pigment Orange 34: Another orange pigment with different lightfastness and application properties.

    Pigment Red 1: A red pigment with similar chemical properties but different color characteristics.

Uniqueness

Pigment Orange 5 is unique due to its specific chemical structure, which provides excellent lightfastness and stability. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.

Properties

IUPAC Name

(1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O5/c21-15-8-5-10-3-1-2-4-12(10)16(15)18-17-13-7-6-11(19(22)23)9-14(13)20(24)25/h1-9,17H/b18-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABZBOSSCDRKEA-VLGSPTGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C=CC(=O)/C2=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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